![molecular formula C13H17ClN4O2 B14799919 2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)
2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with pyrimidine precursors under controlled conditions.
Introduction of the Cyclopropylamino Group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with cyclopropylamine.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Pyrimidine and Pyrrolidine Rings: This step involves the formation of an ether linkage between the two rings.
Introduction of the Chloroethanone Moiety: This final step involves the chlorination of the ethanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone: is similar to other compounds that feature pyrimidine and pyrrolidine rings, such as:
Uniqueness
The uniqueness of ®-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups and stereochemistry, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Propiedades
IUPAC Name |
2-chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c14-6-13(19)18-4-3-10(7-18)20-12-5-11(15-8-16-12)17-9-1-2-9/h5,8-10H,1-4,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCIIGZYZCNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)OC3CCN(C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
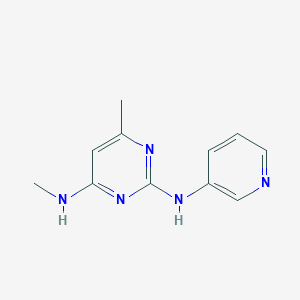
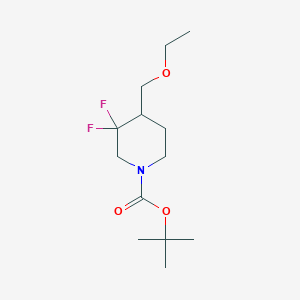
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
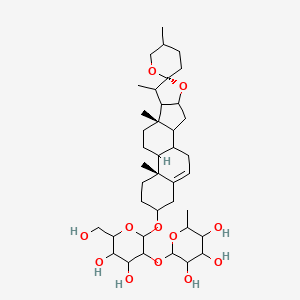
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
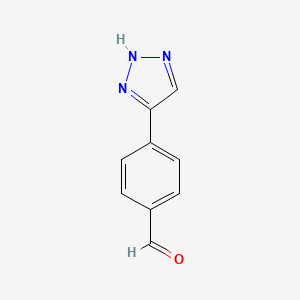
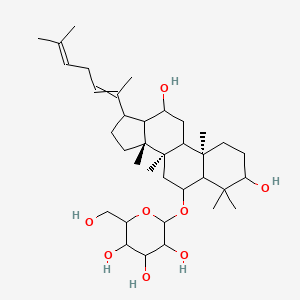
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

